Eupatorin Eupatorin Eupatorin is a trimethoxyflavone that is 6-hydroxyluteolin in which the phenolic hydogens at positions 4', 6 and 7 have been replaced by methyl groups. It has a role as a Brassica napus metabolite, an apoptosis inducer, a vasodilator agent, a calcium channel blocker, an anti-inflammatory agent, a P450 inhibitor and an antineoplastic agent. It is a dihydroxyflavone, a trimethoxyflavone and a polyphenol. It is functionally related to a 6-hydroxyluteolin.
Eupatorin is a natural product found in Salvia plebeia, Achillea setacea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 855-96-9
VCID: VC21355079
InChI: InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
SMILES:
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

Eupatorin

CAS No.: 855-96-9

Cat. No.: VC21355079

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Eupatorin - 855-96-9

CAS No. 855-96-9
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
Standard InChI Key KLAOKWJLUQKWIF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

Chemical Structure and Properties

Eupatorin, also known as 3',5-dihydroxy-4',6,7-trimethoxyflavone, belongs to the class of O-methylated flavonoids. This compound possesses a molecular formula of C18H16O7 with a molecular weight of 344.30 g/mol . The physical and chemical properties of eupatorin are summarized in Table 1.

Table 1: Physical and Chemical Properties of Eupatorin

PropertyValue
Molecular FormulaC18H16O7
Molecular Weight344.30 g/mol
IUPAC Name5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
CAS Number855-96-9
Melting Point194-196°C
Boiling Point587.0±50.0°C (Predicted)
Density1.387±0.06 g/cm³ (Predicted)
Topological Polar Surface Area94.40 Ų
XlogP/AlogP2.90
H-Bond Acceptors7
H-Bond Donors2
Rotatable Bonds4
pKa6.31±0.40 (Predicted)
AppearanceWhite to beige powder
SolubilityInsoluble in water; Soluble in chloroform, methanol, and DMSO

Eupatorin's chemical structure features a flavone backbone with hydroxyl groups at positions 5 and 3', along with methoxy groups at positions 4', 6, and 7 . This specific arrangement of functional groups contributes to its unique biological activities and pharmacokinetic properties.

Natural Sources and Extraction

Eupatorin is primarily extracted from Java tea (Orthosiphon stamineus), a plant widely used in traditional medicine across Southeast Asia . This medicinal plant has been historically utilized for treating various ailments, including kidney disorders, bladder inflammation, gout, and diabetes. The bioactive compound eupatorin is considered one of the major active components responsible for many of the therapeutic effects associated with Orthosiphon stamineus extracts.

The extraction of eupatorin typically involves using organic solvents such as methanol or chloroform to isolate the compound from plant material. Modern analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), are employed for the identification and quantification of eupatorin in plant extracts and biological samples .

Biological Activities

Anti-cancer Properties

Eupatorin has demonstrated significant anti-cancer activities across various cancer cell lines. Research has shown that this flavonoid exerts its anti-cancer effects through multiple mechanisms, including inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptotic cell death.

Studies on human leukemia cell lines (HL-60, U937, and Molt-3) have revealed that eupatorin inhibits cell viability with IC50 values of approximately 5 μM . The compound arrests cells at the G2-M phase of the cell cycle and induces apoptotic cell death involving multiple pathways. Specifically, eupatorin activates both the extrinsic and intrinsic apoptotic pathways, leading to caspase activation, mitochondrial release of cytochrome c, and poly(ADP-ribose) polymerase cleavage . These effects are mediated, in part, through the phosphorylation of mitogen-activated protein kinases and through mechanisms dependent on reactive oxygen species generation.

In breast cancer research, eupatorin exhibited cytotoxic effects on MCF-7 and MDA-MB-231 human breast carcinoma cell lines while showing minimal toxicity toward normal MCF-10a cells . After 48 hours of treatment, eupatorin at 5 μg/mL inhibited the proliferation of both breast cancer cell lines by 50%, whereas a significantly higher concentration (30 μg/mL) was required to achieve similar effects on normal cells . This selective toxicity toward cancer cells makes eupatorin a promising candidate for cancer therapy.

Anti-inflammatory Effects

Eupatorin possesses notable anti-inflammatory properties, which contribute to its therapeutic potential. Studies have shown that this compound can effectively downregulate the expression of pro-inflammatory genes, including IL-1β and TNF-α . Additionally, eupatorin inhibits TNF-α production, a key mediator in inflammatory processes .

The anti-inflammatory effects of eupatorin may be attributed, in part, to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammatory responses. By inhibiting NF-κB activation, eupatorin can reduce the expression of various inflammatory mediators, thereby attenuating inflammatory processes associated with cancer and other diseases .

Immunomodulatory Effects

One of the remarkable aspects of eupatorin is its ability to enhance immune function. In vivo studies using 4T1 challenged BALB/c mice have demonstrated that eupatorin treatment (20 mg/kg) significantly increases the population of natural killer cells (NK1.1+) and cytotoxic T cells (CD8+) in splenocytes . Furthermore, eupatorin treatment leads to elevated levels of serum interferon-γ, a critical cytokine involved in anti-tumor immune responses .

The immunomodulatory effects of eupatorin contribute substantially to its anti-cancer activities, as enhanced immune function can facilitate the detection and elimination of cancer cells. This dual action—direct cytotoxicity against cancer cells and immune system stimulation—positions eupatorin as a promising compound for cancer immunotherapy approaches.

Anti-metastatic Properties

Eupatorin has demonstrated significant anti-metastatic effects in preclinical studies. In a 4T1 breast cancer mouse model, treatment with eupatorin (20 mg/kg) effectively reduced metastasis to the lungs compared to untreated controls . This anti-metastatic activity was associated with the downregulation of metastasis-related genes, including matrix metalloproteinase-9 (MMP9) and nuclear factor-kappa B (NF-κB) .

Additionally, in vitro studies have shown that eupatorin inhibits the migration and invasion of MDA-MB-231 breast cancer cells . The compound prevented more than 60% of these cells from migrating and invading through a membrane in Boyden chamber assays after 24 hours of treatment . Eupatorin also inhibited angiogenic sprouting of new blood vessels in ex vivo mouse aorta ring assays, further supporting its anti-metastatic potential .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of eupatorin is essential for its development as a therapeutic agent. Studies have revealed that eupatorin reaches a maximum plasma concentration (Cmax) of 974.886 ± 293.898 μg L−1 with a time to reach maximum concentration (Tmax) of 0.25 hours . The compound has a relatively short half-life of 0.353 ± 0.026 hours, indicating rapid elimination from the body .

Metabolism studies using ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) have identified numerous metabolites of eupatorin both in vivo and in vitro . In total, 51 metabolites were characterized in vivo (rat plasma, bile, urine, and feces) and 60 metabolites in vitro (rat liver microsomes and intestinal flora) . The main metabolic pathways include the loss of CH2, CH2O, O, CO groups, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .

In Vivo Studies

Preclinical studies in animal models have provided valuable insights into the therapeutic potential of eupatorin. In a 4T1 breast cancer mouse model, oral administration of eupatorin at doses of 5 mg/kg and 20 mg/kg demonstrated significant anti-tumor effects . The higher dose (20 mg/kg) effectively delayed tumor development and reduced metastasis to the lungs compared to untreated controls . Table 2 summarizes key findings from in vivo studies with eupatorin.

Study TypeModelDosageKey FindingsReference
Anti-tumor efficacy4T1 challenged BALB/c mice5 mg/kg and 20 mg/kgDelayed tumor development; reduced tumor incidence by ~26.8% (5 mg/kg) and ~92.5% (20 mg/kg)
Anti-metastatic activity4T1 challenged BALB/c mice20 mg/kgReduced metastasis to the lung compared to untreated mice
Immunomodulatory effects4T1 challenged BALB/c mice20 mg/kgIncreased NK1.1+ and CD8+ cell populations in splenocytes; elevated serum interferon-γ levels
Gene expression4T1 challenged BALB/c mice20 mg/kgDownregulated pro-inflammatory and metastatic genes (IL-1β, MMP9, TNF-α, NF-κB)
Cytotoxicity (in vitro)4T1 cells-IC50: >20 µg/mL (24h), 6.00 µg/mL (48h), 5 µg/mL (72h)

These in vivo findings corroborate the in vitro results, demonstrating eupatorin's potential as an anti-cancer agent with multiple mechanisms of action, including direct cytotoxicity against cancer cells, enhanced immune function, and inhibition of metastasis.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of eupatorin provide valuable information for assessing its potential as a drug candidate. Table 3A presents the predicted ADMET properties of eupatorin based on computational models.

Table 3A: Predicted ADMET Properties of Eupatorin

PropertyPredictionProbability (%)
Human Intestinal AbsorptionPositive97.11
Caco-2 PermeabilityPositive90.01
Blood-Brain Barrier PenetrationNegative80.00
Human Oral BioavailabilityPositive57.14
Subcellular LocalizationMitochondria79.36

Table 3B: Predicted Enzyme Interactions of Eupatorin

Enzyme/TransporterInteractionProbability (%)
OATP2B1 InhibitorNegative71.56
OATP1B1 InhibitorPositive94.13
OATP1B3 InhibitorPositive94.80
MATE1 InhibitorPositive54.00
OCT2 InhibitorNegative95.00
BSEP InhibitorNegative50.51
P-glycoprotein InhibitorPositive77.06
P-glycoprotein SubstrateNegative76.00

These predictions suggest that eupatorin has favorable absorption properties with high human intestinal absorption and Caco-2 permeability . The compound is unlikely to cross the blood-brain barrier, which may limit central nervous system side effects . The subcellular localization prediction indicates that eupatorin may accumulate in mitochondria, which is consistent with its observed effects on mitochondrial-mediated apoptosis pathways .

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